molecular formula C36H42N2O6 B12789396 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))- CAS No. 97699-69-9

2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-

Cat. No.: B12789396
CAS No.: 97699-69-9
M. Wt: 598.7 g/mol
InChI Key: SMTKYORFZSFAQI-UIOOFZCWSA-N
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Description

2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))- is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with methoxy and methyl groups, and a piperazine moiety linked through diethylene ester chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))- typically involves multiple steps, starting from the basic naphthalene structure. The process includes:

    Methoxylation: Introduction of a methoxy group at the 6-position of the naphthalene ring.

    Methylation: Addition of a methyl group at the alpha position of the acetic acid side chain.

    Esterification: Formation of the ester linkage with diethylene glycol.

    Piperazine Incorporation: Attachment of the piperazine ring through the diethylene ester linkage.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of high-pressure reactors and specific catalysts can facilitate the methoxylation and methylation steps, while esterification and piperazine incorporation are typically carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The ester linkages can be reduced to alcohols.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))- has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The molecular targets include the active sites of COX enzymes, where the compound binds and prevents the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

Properties

CAS No.

97699-69-9

Molecular Formula

C36H42N2O6

Molecular Weight

598.7 g/mol

IUPAC Name

2-[4-[2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethyl]piperazin-1-yl]ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C36H42N2O6/c1-25(27-5-7-31-23-33(41-3)11-9-29(31)21-27)35(39)43-19-17-37-13-15-38(16-14-37)18-20-44-36(40)26(2)28-6-8-32-24-34(42-4)12-10-30(32)22-28/h5-12,21-26H,13-20H2,1-4H3/t25-,26-/m0/s1

InChI Key

SMTKYORFZSFAQI-UIOOFZCWSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCN3CCN(CC3)CCOC(=O)[C@@H](C)C4=CC5=C(C=C4)C=C(C=C5)OC

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC5=C(C=C4)C=C(C=C5)OC

Origin of Product

United States

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